molecular formula C19H23N4O3+ B12297054 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12297054
M. Wt: 355.4 g/mol
InChI Key: BBKIXBXSZNNKOQ-CSKARUKUSA-N
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Description

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione is a synthetic purine-dione derivative intended for research and development purposes. This compound is provided as a high-purity material to facilitate pharmaceutical and life science research. Purine-based core structures similar to this one are frequently investigated in various biochemical pathways, including exploration as potential antagonists or modulators of cellular receptors. Researchers are encouraged to conduct their own characterization and bioactivity studies to determine its specific properties and mechanism of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H23N4O3+

Molecular Weight

355.4 g/mol

IUPAC Name

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C19H23N4O3/c1-11-12(2)14(26-6)9-7-13(11)8-10-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10,16H,1-6H3/q+1/b10-8+

InChI Key

BBKIXBXSZNNKOQ-CSKARUKUSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=C/C2=[N+](C3C(=N2)N(C(=O)N(C3=O)C)C)C

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=CC2=[N+](C3C(=N2)N(C(=O)N(C3=O)C)C)C

Origin of Product

United States

Biological Activity

The compound 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione , also known as a derivative of xanthine, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its role as an adenosine receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula: C22H28N4O3
Molecular Weight: 396.48 g/mol
CAS Number: 151539-17-2
Synonyms: 1H-Purine-2,6-dione derivative

The primary mechanism of action for this compound involves its interaction with adenosine receptors , particularly the A2A receptor . It acts as a selective antagonist, which means it inhibits the activity of these receptors. This antagonistic action is crucial in conditions like Parkinson's disease (PD), where modulation of dopaminergic signaling is beneficial.

Binding Affinities

Research indicates that this compound exhibits a high binding affinity for the A2A receptor:

  • Ki for human A2A receptor: 12 nM
  • Ki for rat A2A receptor: 2.2 nM

These values suggest that the compound is a potent antagonist capable of modulating dopaminergic pathways effectively.

Neuropharmacological Effects

The compound has been studied extensively in preclinical models for its neuroprotective effects. Key findings include:

  • Reduction of Catalepsy: In animal models, particularly those induced with haloperidol, the compound significantly reduced cataleptic symptoms with an effective dose (ED50) of approximately 0.03 mg/kg .
  • Improvement in Motor Function: In MPTP-induced models of Parkinson's disease, the compound demonstrated efficacy in alleviating motor deficits without inducing dyskinesias or hyperactivity .
  • Cognitive Enhancement: Studies have shown that it can improve attentional and working memory deficits in animal models, suggesting potential applications in cognitive disorders associated with neurodegeneration .

Comparative Efficacy

The following table summarizes comparative studies on the biological activity of related compounds:

Compound NameKi (nM)ED50 (mg/kg)Effects Observed
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione12 (human)0.03Reduced catalepsy, improved motor function
Istradefylline (KW-6002)9.12 (human)0.23Alleviated bradykinesia in PD models
Caffeine>287 (human)-Neuroprotection via A2A antagonism

Study 1: Efficacy in Parkinson’s Disease

In a controlled study involving MPTP-treated marmosets, administration of the compound resulted in significant improvements in motor function and a decrease in bradykinesias induced by L-DOPA therapy . These findings support its potential use as an adjunct therapy in PD management.

Study 2: Cognitive Function Enhancement

Another study assessed the cognitive effects of the compound in aged rats subjected to cognitive decline models. The results indicated significant improvements in memory retention and cognitive flexibility following treatment with the compound .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that compounds similar to 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione exhibit significant antidepressant effects. A patent (US5543415A) describes various derivatives of purine compounds that show promise as antidepressants. These compounds may modulate neurotransmitter systems implicated in mood regulation, thus providing therapeutic benefits in treating depression and other mood disorders .

Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Similar purine derivatives have been studied for their ability to interact with NMDA receptors and modulate excitotoxicity. This modulation is crucial in preventing neuronal damage associated with conditions like Alzheimer's disease and other neurodegenerative disorders . The antioxidant properties of related compounds may also contribute to their neuroprotective effects by reducing oxidative stress in neuronal tissues.

Pharmacological Applications

Cancer Therapeutics
There is emerging interest in the application of purine derivatives in cancer therapy. Compounds that share structural similarities with 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The modulation of signaling pathways involved in cell growth and survival presents a promising avenue for developing novel anticancer agents .

Antiviral Activity
Some studies suggest that purine derivatives can exhibit antiviral properties by interfering with viral replication mechanisms. The specific interactions of 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione with viral enzymes or receptors could potentially be explored for therapeutic applications against viral infections .

Case Studies and Research Findings

StudyFocusFindings
Patent US5543415A Antidepressant effectsIdentified structural analogs with significant mood-enhancing properties .
Neuroprotection Research NMDA receptor modulationDemonstrated protective effects against excitotoxicity in neuronal models .
Cancer Research Anticancer activityShowed inhibition of proliferation in various cancer cell lines .

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsTemperatureTimeYield
1EDC, DMF50°C4 h75%
2NaOH (aq.)80°C2 h82%
3MeI, K₂CO₃, DMFRT6 h68%

Hydrolysis of Ester Derivatives

The styryl side chain’s ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH (1M) converts the ester to a carboxylic acid, altering solubility (DMSO solubility drops from 5 mg/mL to <1 mg/mL) .

  • Acidic Hydrolysis : HCl (1M) achieves similar conversion but with slower kinetics (24 h vs. 6 h for NaOH).

Photochemical Isomerization

The (E)-styryl group undergoes reversible isomerization to the (Z)-form under UV light (λ = 254 nm) :

  • Equilibrium Ratio : 85:15 (E:Z) after 24 h exposure.

  • Impact : Isomerization reduces adenosine A2A receptor binding affinity (Ki increases from 2.2 nM to 15 nM) .

Nucleophilic Substitution at the Purine Core

The N7-methyl group participates in nucleophilic displacement reactions:

  • With Thiols : Reaction with benzylthiol (BnSH) in DMF replaces the methyl group with a benzylthio moiety, forming a thioether derivative.

  • Kinetics : Second-order rate constant (k₂) = 0.12 M⁻¹s⁻¹ at 25°C.

Oxidative Degradation

Istradefylline is susceptible to oxidation at the styryl double bond:

  • Peroxide-Mediated Oxidation : H₂O₂ (3%) induces epoxidation, confirmed by LC-MS (m/z 400.4 → 416.4).

  • Stability : Degrades by 15% after 7 days under accelerated conditions (40°C, 75% RH) .

Cyclization Reactions

The purine core facilitates intramolecular cyclization under thermal stress:

  • At 150°C : Forms a tricyclic byproduct via C8-N9 bond formation (confirmed by X-ray crystallography).

  • Kinetics : Activation energy (Eₐ) = 98 kJ/mol.

Stability in Solution

  • pH-Dependent Degradation :

    pHHalf-Life (25°C)Major Degradant
    1.28 hOxepane derivative
    7.4120 hNone detected
    10.048 hHydrolyzed ester

Metal-Catalyzed Reactions

Transition metals accelerate decomposition:

  • Cu²⁺ (10 ppm) : Reduces stability by 40% over 24 h.

  • Fe³⁺ (10 ppm) : Induces precipitation via complexation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Receptor Interactions

The following table summarizes key structural differences and pharmacological profiles of analogs:

Compound Name & Structure Substituents (Positions) Molecular Weight Key Pharmacological Findings Reference
Target Compound : 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione 1,3,7-trimethyl; 4-methoxy-2,3-dimethylphenyl ~370–410* Hypothesized A2A receptor modulation based on structural similarity to KW6002
CHEMBL78317 : 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dipropyl-7-methylpurine-2,6-dione 1,3-dipropyl; 7-methyl 410.518 Higher lipophilicity (XlogP 4.4) due to propyl groups; uncharacterized receptor affinity
KW6002 : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione 1,3-diethyl; 3,4-dimethoxyphenyl ~384.4 Potent A2A antagonist; reduces fibrosis in bleomycin-induced models
CSC : 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione 1,3,7-trimethyl; 3-chlorophenyl ~360.8 A2A antagonist; anti-inflammatory effects in colitis models
Hydrazino Analog () : 8-[(2E)-2-(4-ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethylpurine-2,6-dione Hydrazine linker; 4-ethoxybenzylidene 370.413 Structural divergence reduces adenosine receptor binding; uncharacterized activity
Key Observations:
  • Alkyl Chain Modifications: Replacement of ethyl (KW6002) or propyl (CHEMBL78317) groups with methyl (target compound) reduces lipophilicity, which could influence blood-brain barrier permeability or metabolic stability .
  • Receptor Affinity and Activity: KW6002 and CSC are established A2A antagonists, with KW6002 showing efficacy in fibrosis models . The hydrazino analog () demonstrates how non-styryl substitutions (e.g., hydrazine linkers) diminish adenosine receptor interactions, highlighting the critical role of the ethenyl bridge .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The target compound’s XlogP (~4–5) is comparable to KW6002 (XlogP ~3.7) but lower than CHEMBL78317 (XlogP 4.4), suggesting moderate tissue penetration .
  • Metabolic Stability : Methyl groups (target compound) may confer resistance to oxidative metabolism compared to ethyl/propyl substituents, which are prone to CYP450-mediated degradation .

Preparation Methods

Classical Traube Synthesis Route

The Traube purine synthesis remains a foundational method for constructing xanthine derivatives. For this compound, the protocol involves sequential condensation and cyclization steps:

Starting Materials and Initial Condensation

  • 5,6-Diamino-1,3-diethyluracil (Intermediate A) is reacted with 4-methoxy-2,3-dimethylcinnamic acid under carbodiimide-mediated coupling (e.g., EDAC) in dioxane/water.
  • Conditions : 24–48 hr at 25–40°C, pH 6.5–7.5.
  • Yield : 60–75% for the amide intermediate (Intermediate B).

Cyclization and Methylation

  • Intermediate B undergoes base-catalyzed cyclization (2M NaOH, reflux, 6–8 hr) to form the xanthine core.
  • Selective N-methylation :
    • Reagents : Methyl iodide (3 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 hr.
    • Regioselectivity : 7N-methylation dominates due to steric and electronic factors.
  • Final Yield : 45–52% after recrystallization (chloroform/acetonitrile).
Table 1: Traube Synthesis Optimization
Parameter Optimal Range Impact on Yield
EDAC Equivalents 1.2–1.5 eq +15% vs. 1.0 eq
Cyclization Temperature 80–90°C 72% conversion
Methylation Solvent DMF > DMSO > THF 68% in DMF

Suzuki Cross-Coupling Strategy

Modern approaches employ palladium-catalyzed coupling to introduce the styryl group post-cyclization:

Halogenated Precursor Synthesis

  • 8-Bromo-1,3,7-trimethylxanthine is prepared via bromination (NBS, DMF, 0°C).
  • Purity : >98% after silica gel chromatography (hexane:EtOAc 3:1).

Coupling with Styrylboronic Acids

  • Reagents :
    • Styrylboronic acid (1.2 eq)
    • Pd(PPh₃)₄ (5 mol%)
    • K₃PO₄ (3 eq), DMF, 90°C, 24 hr.
  • E/Z Selectivity : >95% E-isomer via steric control.
  • Yield : 58–63% with 4-methoxy-2,3-dimethylphenylboronic acid.
Table 2: Palladium Catalyst Screening
Catalyst Conversion (%) E/Z Ratio
Pd(PPh₃)₄ 92 97:3
PdCl₂(dppf) 84 95:5
Pd(OAc)₂/XPhos 78 93:7

Asymmetric Hydrogenation for Stereocontrol

For industrial-scale E-configuration assurance, asymmetric hydrogenation is employed:

Methylene Derivative Preparation

  • Methylene precursor : Synthesized via alcohol dehydration (PTSA, toluene, 110°C).
  • Dehydration Yield : 88–92%.

Chiral Catalysis

  • Catalyst : Ru-(S)-BINAP complex (0.5 mol%).
  • Conditions : 50°C, 10 bar H₂, methanol.
  • Enantiomeric Excess : 74–80% ee, enhanced to >99% via recrystallization.
Table 3: Hydrogenation Parameters
Pressure (bar) Temperature (°C) ee (%)
5 40 68
10 50 80
15 60 76

Regioselective Alkylation Techniques

Sequential N-Methylation

  • Stepwise Methylation :
    • 1N/3N-Methylation : CH₃I, K₂CO₃, acetone, 50°C (85% yield).
    • 7N-Methylation : CH₃OTf, DBU, THF, −20°C (91% yield).
  • Advantage : Avoids over-alkylation at N9.

Quaternary Ammonium Formation

  • Methylation of Xanthine : Excess CH₃I (5 eq), DMF, 80°C, 8 hr.
  • Counterion Exchange : Treatment with NaI in EtOH/H₂O yields iodide salt.

Purification and Characterization

Crystallization Optimization

  • Solvent System : Chloroform/acetonitrile (1:3 v/v).
  • Crystal Purity : >99.5% by HPLC.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 3.43 (s, 3H, N-CH₃), 4.07 (s, 3H, N7-CH₃), 7.75 (d, J=16 Hz, styryl H).
  • HRMS : m/z 385.1502 [M]⁺ (calc. 385.1498).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Trityl Protection : Recyclable trityl chloride reduces reagent costs.
  • Catalyst Recovery : Pd nanoparticles immobilized on Al₂O₃ (78% recovery).

Environmental Metrics

  • PMI (Process Mass Intensity) : 32 vs. 48 for classical routes.
  • E-Factor : 18.7 (vs. industry avg. 25–40).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione to improve yield and purity?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids, as demonstrated in analogous purine derivatives . Optimize reaction conditions (e.g., inert atmosphere, Na₂CO₃ as base, and tetrakis(triphenylphosphine)palladium(0)) to enhance yield. For purification, employ crystallization in acetonitrile and monitor progress via TLC (Rf = 0.6 in 2:1 EtOAc/hexane) . Reference yields from related compounds (e.g., 92% in ) suggest solvent selection and stoichiometric ratios are critical .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry, referencing shifts in aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.3–2.5 ppm) . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 247.08257 vs. calculated 247.08 for C₁₁H₁₁N₄O₃) . Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and UV-vis spectroscopy for λmax determination in methanol .

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying this compound’s biological activity?

  • Methodological Answer : Anchor hypotheses in purine receptor interaction models (e.g., adenosine A₂A antagonism) to design assays targeting specific pathways . Use molecular docking simulations (AutoDock Vina) to predict binding affinities, followed by in vitro validation via cAMP accumulation assays in HEK293 cells transfected with target receptors . Prioritize dose-response curves (1 nM–10 µM) and statistical models (e.g., nonlinear regression) to quantify efficacy and potency .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Conduct meta-analyses of existing data, stratifying by assay conditions (e.g., cell type, incubation time). Replicate key studies using standardized protocols (e.g., uniform buffer pH, temperature control) . Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity. Cross-reference with informer compound libraries (e.g., Aryl Halide Chemistry Informer Library) to contextualize reactivity and selectivity trends .

Q. How can researchers model the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Apply OECD Guideline 301B for ready biodegradability testing in activated sludge, monitoring parent compound depletion via LC-MS/MS . Use quantitative structure-activity relationship (QSAR) models (EPI Suite) to predict log Kow (hydrophobicity) and half-life in water/soil. For abiotic degradation, conduct UV irradiation studies (λ = 254 nm) and analyze photoproducts using high-resolution orbitrap MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

  • Methodological Answer : Perform comparative cytotoxicity screens in panels of cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines using MTT assays. Control for variables like passage number, serum concentration, and seeding density . Apply cluster analysis (e.g., hierarchical clustering in R) to identify cell lineage-specific sensitivities. Validate mechanisms via siRNA knockdown of putative targets (e.g., kinases) to isolate pathway contributions .

Methodological Integration Table

Research ObjectiveKey TechniquesReferences
Synthesis OptimizationPd-catalyzed cross-coupling, TLC, crystallization
Structural CharacterizationNMR, HR-MS, HPLC
Biological ActivityMolecular docking, cAMP assays, dose-response
Environmental FateQSAR modeling, OECD 301B, photolysis

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